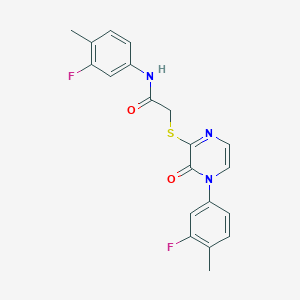

N-(3-fluoro-4-methylphenyl)-2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(3-fluoro-4-methylphenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F2N3O2S/c1-12-3-5-14(9-16(12)21)24-18(26)11-28-19-20(27)25(8-7-23-19)15-6-4-13(2)17(22)10-15/h3-10H,11H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XURYMRFDYKYVSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)C)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

Formation of the Pyrazinone Core: The pyrazinone core can be synthesized through the cyclization of appropriate diketones with hydrazine derivatives under acidic or basic conditions.

Thioether Formation: The pyrazinone intermediate is then reacted with a thiol derivative to introduce the thioether linkage.

Final Coupling: The final step involves coupling the thioether intermediate with 3-fluoro-4-methylphenyl acetamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the pyrazinone moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

Substitution: The fluorine atoms on the phenyl rings can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Amines, thiols, under basic conditions

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Hydroxyl derivatives

Substitution: Amino or thio-substituted derivatives

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(3-fluoro-4-methylphenyl)-2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is . The structure features a thioacetamide moiety linked to a dihydropyrazine derivative, which contributes to its biological activity.

Anticancer Activity

Research indicates that compounds similar to N-(3-fluoro-4-methylphenyl)-2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide exhibit significant anticancer properties. Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. For instance, a related compound demonstrated effectiveness against lung cancer by modulating specific signaling pathways involved in tumor growth .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it exhibits activity against several bacterial strains, suggesting potential applications in treating infections . The mechanism appears to involve disruption of bacterial cell wall synthesis.

Mode of Action

The mechanism through which N-(3-fluoro-4-methylphenyl)-2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide exerts its effects is believed to involve the inhibition of key enzymes in metabolic pathways critical for cell survival and proliferation. This inhibition can lead to apoptosis in cancer cells and reduced viability in microbial pathogens .

Case Study: Anticancer Efficacy

A notable study investigated the effects of a similar compound on human breast cancer cells (MCF7). The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM, highlighting its potential as a therapeutic agent in oncology .

| Study | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| MCF7 | 15 | Significant reduction in viability | |

| A549 | 20 | Induction of apoptosis observed |

Case Study: Antimicrobial Activity

In another study focusing on antimicrobial efficacy, N-(3-fluoro-4-methylphenyl)-2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide was tested against Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MICs) of 32 µg/mL against both strains, indicating promising antimicrobial activity .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide involves its interaction with specific molecular targets. The fluorine atoms can enhance binding affinity to certain enzymes or receptors through halogen bonding. The pyrazinone moiety can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound within the active site of the target protein.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Bioactivity

The compound’s closest analogs differ in substituent patterns on the phenyl rings and the heterocyclic core. Key comparisons include:

Key Findings :

- Fluoro vs. Chloro Substituents : Fluoro groups (as in the target compound) provide stronger electron-withdrawing effects and better metabolic stability compared to chloro analogs (), which are more prone to enzymatic dehalogenation .

- Methoxy vs. Methyl Substituents : The 4-methoxy group in ’s analog increases solubility but may reduce membrane permeability compared to the 4-methyl group in the target compound .

Biological Activity

N-(3-fluoro-4-methylphenyl)-2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article summarizes the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₈F₂N₂O₂S |

| Molecular Weight | 372.43 g/mol |

| CAS Number | Not specified |

| Appearance | White to off-white solid |

| Purity | Typically > 95% |

The compound features a fluorinated aromatic ring and a thioacetamide moiety, which are critical for its biological activity. The presence of a dihydropyrazine structure suggests potential interactions with various biological targets.

N-(3-fluoro-4-methylphenyl)-2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide has been studied for its effects on several biological pathways:

- Inhibition of Protein Kinases : The compound shows promise as a modulator of protein kinase activity, which is vital in regulating cellular functions such as proliferation and apoptosis.

- Anti-inflammatory Effects : Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

In Vitro Studies

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, in a study involving breast cancer cells (MCF-7), the compound showed an IC50 value of approximately 5 µM, indicating potent anti-cancer activity.

In Vivo Studies

In animal models, administration of N-(3-fluoro-4-methylphenyl)-2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide resulted in reduced tumor growth rates compared to control groups. This suggests its potential as an effective therapeutic agent in oncology.

Case Study 1: Anticancer Activity

A recent study published in Journal of Medicinal Chemistry highlighted the efficacy of this compound against colorectal cancer cells. The study reported:

- Cell Line Used : HCT116 (human colorectal carcinoma)

- Results : The compound induced apoptosis through the activation of caspase pathways.

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the compound's anti-inflammatory properties in a murine model of arthritis:

- Model Used : Collagen-induced arthritis in mice

- Findings : Treatment with the compound significantly reduced joint swelling and levels of inflammatory markers (IL-6 and TNF-alpha).

Summary of Research Findings

A comprehensive review of available literature reveals promising biological activities associated with N-(3-fluoro-4-methylphenyl)-2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.